4-Bromo-2-ethoxy-1-fluorobenzene
Overview
Description
Scientific Research Applications
Electrochemical Studies
Research by Horio et al. (1996) delves into the electrochemical fluorination of aromatic compounds, which is a critical process in the synthesis of various fluorinated organic compounds. This study explores the side reactions during the fluorination of halobenzenes, offering insights that could be applicable to the electrochemical behavior of compounds like 4-Bromo-2-ethoxy-1-fluorobenzene in similar electrochemical environments Horio et al., 1996.
Lithium-Ion Batteries
In the realm of energy storage, Zhang Qian-y (2014) investigated the use of 4-bromo-2-fluoromethoxybenzene, a compound with structural similarities to this compound, as a novel bifunctional electrolyte additive for lithium-ion batteries. This research highlights the potential of halogenated fluorobenzenes in enhancing the safety and efficiency of lithium-ion batteries, which could extend to the application of this compound in similar contexts Zhang Qian-y, 2014.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-ethoxy-1-fluorobenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to stabilize radicals and carbocations through resonance with the aromatic ring .
Mode of Action
This compound interacts with its targets primarily through free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a radical that can be resonance stabilized . This radical can then react with other molecules, leading to various downstream effects .
Biochemical Pathways
The removal of a hydrogen atom from the benzylic position and the subsequent formation of a radical can trigger a series of reactions in the biochemical pathway . These reactions can include further substitutions and oxidations, leading to the formation of new compounds . The exact downstream effects depend on the specific conditions and reactants present .
Pharmacokinetics
Like many other organic compounds, its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For example, in a free radical reaction, the formation of a radical at the benzylic position can lead to the creation of new bonds and the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of free radical reactions can be affected by the presence of light and heat . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other reactive substances .
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMCMYYZINDARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733177 | |
Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-64-3 | |
Record name | 4-Bromo-2-ethoxy-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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